N-isopentyl-3-methylbenzamide
Description
N-Isopentyl-3-methylbenzamide is a synthetic benzamide derivative characterized by a 3-methyl-substituted benzoyl group and an N-linked isopentyl (3-methylbutyl) chain. Benzamide derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)7-8-14-13(15)12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,14,15) |
InChI Key |
QMCNVWPSCDJUKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 3-methylbutylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:
3-methylbenzoic acid+3-methylbutylamine→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide. The reaction is typically carried out in a solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-isopentyl-3-methylbenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isopentyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Implications
- Directing Group Capability : The hydroxyl and dimethyl groups in the N-substituent enable this compound to act as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions (e.g., palladium-catalyzed arylation) .
Benzathine Benzylpenicillin ()
While structurally distinct (a penicillin derivative with a dibenzylethylenediamine salt), this compound highlights the broader relevance of amide-containing pharmaceuticals. Unlike this compound, it features a bicyclic β-lactam core and is used as a long-acting antibiotic.
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
